S1P1 Agonist III
Vue d'ensemble
Description
S1P1 Agonist III is a small molecule that controls the biological activity of the S1P1 Receptor . It is primarily used for biochemical applications .
Synthesis Analysis
The synthesis of S1P1 Agonist III involves the use of a small molecule/inhibitor . The exact synthesis process is not detailed in the available sources.
Molecular Structure Analysis
The molecular structure of S1P1 Agonist III has been studied using various techniques such as all-atom molecular dynamics simulations . These studies have provided insights into the receptor’s activation scheme and the role of water molecules in the receptor’s central part .
Physical And Chemical Properties Analysis
S1P1 Agonist III has a molecular weight of 415.37 and is a solid substance . It is soluble in DMSO at 62.5 mg/mL when ultrasonicated .
Applications De Recherche Scientifique
Multiple Sclerosis Treatment
Specific Scientific Field
Neurology and Immunology
Application Summary
Ponesimod is an orally administered selective sphingosine-1-phosphate (S1P) receptor 1 (S1P1) agonist developed for the treatment of multiple sclerosis (MS). It works by binding to S1P1 receptors, which leads to the internalization of the receptor, inhibiting the egress of lymphocytes from lymph nodes, reducing the number of lymphocytes in peripheral blood and preventing their circulation to sites of inflammation .
Methods of Application
The recommended maintenance dose of ponesimod is 20 mg once daily after a 14-day titration period, starting at a dose of 2 mg/day on days one and two, then 3 mg/day on days three and four, 4 mg/day on days five and six, 5, 6, 7, 8 and 9 mg/day on days 7, 8, 9, 10 and 11, respectively, and 10 mg/day on days 12, 13 and 14 .
Results or Outcomes
Ponesimod was approved on 18 March 2021 in the USA for the treatment of relapsing forms of MS . The drug has demonstrated clinical benefit in a phase II trial in patients with chronic plaque psoriasis .
Inflammatory Bowel Disease Treatment
Specific Scientific Field
Gastroenterology and Immunology
Application Summary
The S1P/S1PR1 axis has been identified as a key regulator for lymphocyte migration from lymph nodes. The blockade of this axis is emerging as a new therapeutic approach to control the aberrant leukocyte migration into the mucosa in inflammatory bowel disease (IBD) .
Psoriasis Treatment
Specific Scientific Field
Dermatology and Immunology
Application Summary
Ponesimod has been developed for the treatment of chronic plaque psoriasis, a common skin condition that speeds up the life cycle of skin cells . It works by binding to S1P1 receptors, which leads to the internalization of the receptor, inhibiting the egress of lymphocytes from lymph nodes, reducing the number of lymphocytes in peripheral blood and preventing their circulation to sites of inflammation .
Results or Outcomes
The drug has demonstrated clinical benefit in a phase II trial in patients with chronic plaque psoriasis . However, clinical development of the drug in this indication has not progressed to phase III trials .
Chronic Graft Versus Host Disease Treatment
Specific Scientific Field
Immunology and Transplantation Medicine
Application Summary
Ponesimod is being investigated for its potential utility in chronic graft versus host disease . This is a complication that can occur after a stem cell or bone marrow transplant, where the donated cells attack the recipient’s body .
Orientations Futures
The future development of this drug class is aiming for more selective modulators than the current S1P1 Agonists . S1P1 receptor modulators are the newest class of oral small molecules to be approved by the US Food and Drug Administration (FDA) for the treatment of ulcerative colitis (UC) and are currently being studied in Crohn’s disease .
Propriétés
IUPAC Name |
4-methoxy-N-[[4-phenyl-3-(trifluoromethyl)phenyl]carbamoyl]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3/c1-30-18-9-10-25-12-16(18)19(28)27-20(29)26-14-7-8-15(13-5-3-2-4-6-13)17(11-14)21(22,23)24/h2-12H,1H3,(H2,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDQTQOMWDNTNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)C3=CC=CC=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S1P1 Agonist III |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.